molecular formula C24H20N4O2S B2953958 5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326916-12-4

5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2953958
CAS No.: 1326916-12-4
M. Wt: 428.51
InChI Key: FGDDMMBMZRXWQM-UHFFFAOYSA-N
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Description

The compound 5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidinone core modified with a 4-methylbenzyl group at position 3 and a 3-methylphenyl-substituted 1,2,4-oxadiazole at position 4.

Properties

IUPAC Name

5-methyl-3-[(4-methylphenyl)methyl]-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-14-7-9-17(10-8-14)12-28-13-25-23-19(24(28)29)16(3)20(31-23)22-26-21(27-30-22)18-6-4-5-15(2)11-18/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDDMMBMZRXWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C24_{24}H20_{20}N4_{4}O2_{2}S
  • Molecular Weight: 428.5 g/mol
  • CAS Number: 1326916-12-4

Structure

The structure of the compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities. The presence of multiple functional groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, a related thieno[2,3-d]pyrimidine derivative was shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research into thieno[2,3-d]pyrimidines has revealed their potential as anticancer agents. The presence of oxadiazole moieties is often associated with enhanced cytotoxicity against cancer cell lines. A study demonstrated that derivatives of thieno[2,3-d]pyrimidine induced apoptosis in human cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro assays revealed that these compounds inhibited pro-inflammatory cytokine production in macrophages, suggesting a mechanism involving the modulation of NF-kB signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Compounds targeting specific enzymes involved in cell signaling pathways.
  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways in cancer cells.
  • Modulation of Immune Responses: Alteration of cytokine production and immune cell activation.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives based on the thieno[2,3-d]pyrimidine scaffold and evaluated their anticancer efficacy using MTT assays on various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Scientific Research Applications

It appears that information regarding the applications of "5-methyl-3-(4-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one" is limited within the provided search results. However, based on the available data, we can infer potential applications from the properties of similar compounds.

Potential Applications Based on Structural Similarities

  • Antimicrobial Activity:
  • The search results indicate that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. Compounds with structural similarities have demonstrated activity against Mycobacterium tuberculosis, with reported IC50 values ranging from 1.35 to 2.18 μM for potent analogs.
  • Anticancer Properties:
  • Modifications in the structure of pyrazolo[4,3-d]pyrimidines can enhance selectivity and potency against various cancer cell lines. Docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
  • Antimicrobial and Structure-Activity Relationship:
  • 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivatives have demonstrated good to moderate antimicrobial activities . Derivatives treated with 6-aminothiouracil to afford 2,3-dihydropyrido [2,3-d] pyrimidine-4-one derivatives increased antimicrobial activity . Investigations showed significant inhibitory effects against bacteria, with the majority of compounds having MIC values of 4–20 μmol L–1 .

Related Research

  • Other pyrimidine derivatives have been synthesized and analyzed for antibacterial and antifungal activities. The structure-activity studies indicated that the newly synthesized compounds exhibited varying degrees of microbial inhibition depending on the nature of the hydrazide fragment . The antimicrobial activity within the same series depends on the nature of the substituent attached to the benzene ring .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 3 and 6 of the thieno[2,3-d]pyrimidinone scaffold:

Compound Name/Identifier Substituent at Position 3 Substituent at Position 6 (Oxadiazole) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Methylbenzyl 3-(3-Methylphenyl) ~416.1* Not explicitly reported
3-(2-Chlorobenzyl) Analog (CAS 1326879-78-0) 2-Chlorobenzyl 3-(3-Methylphenyl) 448.9 Higher lipophilicity due to Cl substituent
Ethyl 1,2,4-Oxadiazole-3-carboxylate Ethyl ester 3-Phenyl N/A Antimicrobial (Candida albicans)
3-p-Methylbenzyl Derivative 4-Methylbenzyl 3-Phenyl N/A Enhanced antifungal activity
1-Alkyl-3-Phenyl Derivatives Phenyl/alkyl groups 5-Phenyl-1,3,4-oxadiazole N/A High melting points (>250°C)

*Calculated based on molecular formula (C₂₃H₂₀N₄O₂S).

Key Observations:
  • Substituent Effects on Bioactivity: The 4-methylbenzyl group at position 3 (target compound) is structurally similar to the 3-p-methylbenzyl derivative in , which demonstrated enhanced antifungal activity against Candida albicans compared to non-methylated benzyl analogs .
  • Oxadiazole Modifications :

    • The 3-(3-methylphenyl) oxadiazole in the target compound may improve steric interactions compared to the 3-phenyl group in , possibly influencing binding affinity to biological targets.

Physicochemical Properties

  • Melting Points : Analogs with rigid substituents (e.g., phenyl groups) exhibit high melting points (>250°C), suggesting crystalline stability .
  • Lipophilicity : Methyl and chloro substituents enhance lipophilicity, which correlates with improved membrane penetration in antimicrobial assays .

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